1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one
Description
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure is characterized by a central oxygen atom (oxa) and two nitrogen atoms (diaza) within a spiro-fused bicyclic framework. The compound is substituted at the 4-position with a 4-fluoro-3-methylbenzenesulfonyl group and at the 8-position with a 2-(2-methylphenoxy)ethan-1-one moiety.
The sulfonyl group (4-fluoro-3-methylbenzenesulfonyl) likely enhances metabolic stability and modulates electronic properties, while the phenoxy ethanone substituent may influence lipophilicity and target binding. Spirocyclic architectures like this are frequently employed in medicinal chemistry due to their conformational rigidity, which can improve selectivity and reduce off-target effects .
Synthesis of analogous spirocyclic compounds often involves nucleophilic substitution or coupling reactions. For example, α-halogenated ketones have been used in the preparation of structurally related triazole-containing compounds, as described in .
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O5S/c1-17-5-3-4-6-21(17)30-16-22(27)25-11-9-23(10-12-25)26(13-14-31-23)32(28,29)19-7-8-20(24)18(2)15-19/h3-8,15H,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJALBZSSXKFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach is to start with the preparation of the spirocyclic intermediate through a cyclization reaction. This intermediate is then subjected to sulfonylation and acetylation reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it suitable for use in material science and the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations
Core Modifications: The replacement of oxygen with sulfur in the 1-thia analog (Table 1, Row 3) increases lipophilicity and may alter binding kinetics due to sulfur’s larger atomic radius and polarizability .
Substituent Effects: Fluorine atoms in benzoyl or sulfonyl groups (e.g., 2,4-difluoro in ) improve metabolic resistance and modulate electronic properties via inductive effects . Carboxylic acid substituents () increase polarity, which may enhance solubility but limit blood-brain barrier penetration compared to the target compound’s ethanone group.
Synthetic Approaches: The use of α-halogenated ketones in suggests a pathway applicable to the target compound’s synthesis, particularly for introducing the phenoxy ethanone moiety .
Pharmacological Implications :
- While direct biological data for the target compound are unavailable, structurally related spirocyclic compounds have demonstrated activity in enzyme inhibition (e.g., Pfmrk inhibitors in ) and disease models (e.g., Alzheimer’s research in ) .
Q & A
Q. What are the key synthetic pathways for synthesizing this spirocyclic sulfonyl compound?
The synthesis typically involves:
- Sulfonylation : Introduction of the 4-fluoro-3-methylbenzenesulfonyl group via reaction with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Spirocyclization : Formation of the 1-oxa-4,8-diazaspiro[4.5]decane core using cyclocondensation reagents like ammonium carbonate .
- Phenoxy coupling : Alkylation of the spiroamine intermediate with 2-methylphenoxyethyl chloride in acetonitrile under reflux . Methodological Tip: Optimize reaction yields by controlling temperature (e.g., -78°C for sensitive intermediates) and using inert atmospheres .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Use:
- NMR Spectroscopy : H and C NMR to verify spirocyclic connectivity and substituent positions (e.g., δ 7.84 ppm for sulfonyl aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 456.9) .
- X-ray Crystallography : For unambiguous confirmation of spiro geometry, as demonstrated in related diazaspiro compounds .
Q. What preliminary biological assays are recommended to evaluate its activity?
- In vitro binding assays : Screen against kinase or GPCR targets using fluorescence polarization or surface plasmon resonance (SPR) .
- Cellular viability assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays (IC determination) .
- Comparative studies : Benchmark against analogs (e.g., 8-(3-chlorophenyl)sulfonyl derivatives) to identify potency trends .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Determine via shake-flask method in PBS (pH 7.4) and DMSO. Spirocyclic sulfonates often show moderate aqueous solubility (~50–100 µM) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to phenoxy group photodegradation risks .
Q. Which functional groups are critical for its pharmacological activity?
Key groups include:
- Sulfonyl moiety : Enhances target binding via hydrogen bonding (e.g., to kinase ATP pockets) .
- Spirocyclic core : Restricts conformational flexibility, improving selectivity .
- 2-Methylphenoxy group : Modulates lipophilicity (logP ~3.5) and membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Substituent variation : Synthesize analogs with halogen (Cl, Br) or methoxy groups on the benzene rings (see table below) .
- Bioisosteric replacement : Replace the sulfonyl group with phosphonate or carbonyl to probe binding interactions .
| Substituent Modification | Biological Activity Trend |
|---|---|
| 4-Fluoro → 4-Chloro | ↑ Kinase inhibition |
| 2-Methylphenoxy → 4-Methoxy | ↓ Cytotoxicity |
| Spiro core expansion | ↓ Target affinity |
Methodology: Use parallel synthesis and QSAR modeling to prioritize candidates .
Q. What computational strategies predict binding modes and metabolic pathways?
- Molecular docking : Simulate interactions with targets (e.g., PDB: 4YAY) using AutoDock Vina. Focus on sulfonyl-pocket hydrogen bonds .
- ADMET prediction : Use SwissADME to forecast metabolic sites (e.g., CYP3A4-mediated demethylation) and toxicity alerts .
Q. How can contradictions in biological data (e.g., varying IC values) be resolved?
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., assay pH, serum concentration) .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
Q. What methods elucidate interactions with cytochrome P450 enzymes?
- CYP inhibition assays : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in human liver microsomes .
- Metabolite profiling : Identify oxidative metabolites via LC-MS/MS (e.g., m/z 472.9 for hydroxylated derivatives) .
Q. How are synthetic impurities characterized and controlled?
- HPLC-UV/ELSD : Monitor for des-methyl byproducts (RT 8.2 min) and sulfonate hydrolysis products .
- Process optimization : Adjust reaction stoichiometry (e.g., 1.2 eq. sulfonyl chloride) and purification via silica chromatography (CHCl:MeOH 9:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
